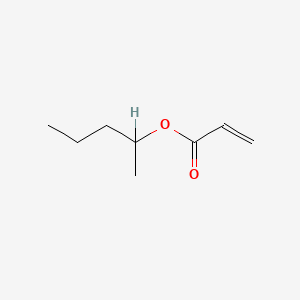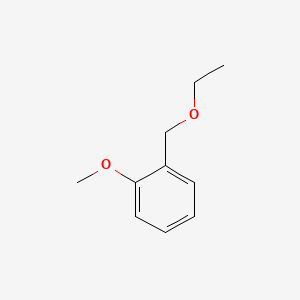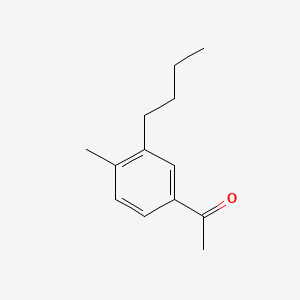![molecular formula C16H8Cl2F3NO4 B1617280 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 38635-54-0](/img/structure/B1617280.png)
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of two aromatic rings, each substituted with various functional groups, including chlorine, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,4-dichlorobenzaldehyde with 2-nitro-4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives.
Esters: Esterification yields ester derivatives.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-methylphenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-chlorophenyl]prop-2-enoic acid
- 3-(2,4-Dichlorophenyl)-2-[2-nitro-4-fluorophenyl]prop-2-enoic acid
Uniqueness
3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications compared to its analogs.
Propriétés
Numéro CAS |
38635-54-0 |
|---|---|
Formule moléculaire |
C16H8Cl2F3NO4 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
(E)-3-(2,4-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H8Cl2F3NO4/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(16(19,20)21)6-14(11)22(25)26/h1-7H,(H,23,24)/b12-5+ |
Clé InChI |
SBYBKHAGFBTYMA-LFYBBSHMSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)



![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)


